1-Bromo-3-(2,2-diethoxyethoxy)benzene
Overview
Description
1-Bromo-3-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, often used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-diethoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include phenols and quinones.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(2,2-diethoxyethoxy)benzene is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler brominated aromatic compound with the formula C6H5Br.
1-Bromo-4-(2,2-diethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-diethoxyethoxy group.
Uniqueness
1-Bromo-3-(2,2-diethoxyethoxy)benzene is unique due to the specific positioning of the bromine atom and the 2,2-diethoxyethoxy group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-3-(2,2-diethoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=CC=C1)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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